molecular formula C12H10F3NO4 B14384996 (2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl trifluoroacetate CAS No. 87472-08-0

(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl trifluoroacetate

Cat. No.: B14384996
CAS No.: 87472-08-0
M. Wt: 289.21 g/mol
InChI Key: GFQCMNPXTILBBI-UHFFFAOYSA-N
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Description

(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl trifluoroacetate is a chemical compound that belongs to the class of oxazolidinones. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the trifluoroacetate group adds unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl trifluoroacetate typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of an amino alcohol with trifluoroacetic anhydride under anhydrous conditions. The reaction is usually carried out at room temperature to avoid decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as iodine or other halogens can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, amino alcohols, and substituted oxazolidinones .

Scientific Research Applications

(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes and proteins.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl trifluoroacetate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .

Properties

CAS No.

87472-08-0

Molecular Formula

C12H10F3NO4

Molecular Weight

289.21 g/mol

IUPAC Name

(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C12H10F3NO4/c13-12(14,15)10(17)19-7-9-6-16(11(18)20-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

GFQCMNPXTILBBI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)COC(=O)C(F)(F)F

Origin of Product

United States

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